1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Overview
Description
Preparation Methods
The synthesis of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol typically involves the reaction of 1,2,4-triazole with alpha,alpha-bis(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including fungal infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous substances. By inhibiting these enzymes, the compound can exert its antifungal, antibacterial, and anticancer effects .
Comparison with Similar Compounds
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-1-ethanol, alpha-butyl-alpha-(2,4-dichlorophenyl)-:
1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-:
1H-1,2,4-Triazole-1-ethanol, beta-([1,1’-biphenyl]-4-yloxy)-alpha-(1,1-dimethylethyl)-:
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound for various scientific research applications.
Properties
CAS No. |
76674-14-1 |
---|---|
Molecular Formula |
C16H13F2N3O |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13F2N3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2 |
InChI Key |
OGZYWIZILQBEJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Appearance |
Solid powder |
76674-14-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1-di-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol R 151885 R-151885 R151885 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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